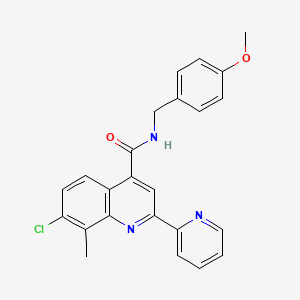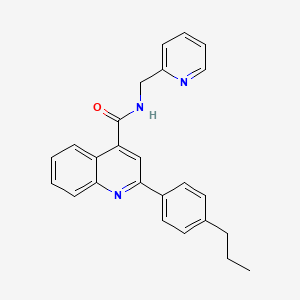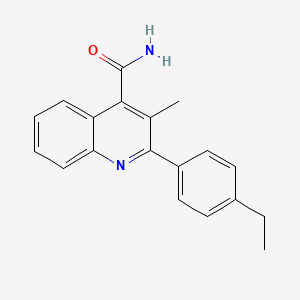![molecular formula C22H18BrN3O4S B3504570 N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3504570.png)
N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(5-methyl-2-furyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
The compound “N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(5-methyl-2-furyl)-4-quinolinecarboxamide” is a complex organic molecule. It contains several functional groups, including an aminosulfonyl group, a benzyl group, a bromo group, a furyl group, and a quinoline group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline group suggests a complex, aromatic ring structure. The bromo and furyl groups would likely be attached to this ring. The aminosulfonyl and benzyl groups would likely be attached to each other, forming a side chain .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The aminosulfonyl group could potentially participate in acid-base reactions. The bromo group could potentially be involved in substitution reactions. The aromatic ring of the quinoline group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic quinoline group and the polar aminosulfonyl group could influence the compound’s solubility, boiling point, melting point, and other properties .Orientations Futures
The future research directions for this compound would likely depend on its intended use and observed properties. If it shows promising biological activity, it could be further studied as a potential therapeutic agent. Alternatively, if it has interesting chemical properties, it could be studied in the context of synthetic chemistry or materials science .
Propriétés
IUPAC Name |
6-bromo-2-(5-methylfuran-2-yl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O4S/c1-13-2-9-21(30-13)20-11-18(17-10-15(23)5-8-19(17)26-20)22(27)25-12-14-3-6-16(7-4-14)31(24,28)29/h2-11H,12H2,1H3,(H,25,27)(H2,24,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHXNOXAWFYUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(acetylamino)phenyl]-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504487.png)

![methyl 2-({[7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3504497.png)
![4-({4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(4-pyridinyl)quinoline](/img/structure/B3504504.png)
![N-(2-bromophenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B3504509.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504516.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504526.png)



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504554.png)
![6-bromo-N-[4-(difluoromethoxy)-2-methylphenyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504583.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B3504598.png)
